molecular formula C12H13ClN2 B2612149 6-Chloro-2,3-diethylquinoxaline CAS No. 219528-53-7

6-Chloro-2,3-diethylquinoxaline

Cat. No. B2612149
CAS RN: 219528-53-7
M. Wt: 220.7
InChI Key: ORQLDDMMFLBRPA-UHFFFAOYSA-N
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Description

6-Chloro-2,3-diethylquinoxaline is a chemical compound with the molecular formula C12H12Cl2N2 . Its average mass is approximately 255.143 Da . Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring. The chlorine atoms in this specific quinoxaline are positioned at the 6th and 7th positions, and it bears two ethyl groups.


Synthesis Analysis

The synthesis of 6-Chloro-2,3-diethylquinoxaline involves functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with various sulfur and/or nitrogen nucleophiles. The structures of the resulting compounds are established based on spectral data and elemental analysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • 6-Nitro-2,3-dipiperidinoquinoxaline is formed from 2-chloro-7-nitroquinoxaline, suggesting potential applications in creating substituted quinoxaline derivatives through nucleophilic substitution reactions (Nasielski & Rypens, 1991).
  • Reactions of dichloroquinoxaline derivatives with malononitrile and ethyl cyanoacetate yield various 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxaline derivatives, indicating the versatility of chloroquinoxalines in synthesizing structurally diverse compounds (Obafemi & Pfleiderer, 2004).

Potential Pharmacological Applications

  • 6-Chloro-2,3-diethylquinoxaline derivatives show promise in pharmacology, with studies indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem, Gouda, & Badria, 2010).
  • Quinoxaline derivatives, such as those synthesized from 2-chloro-3-methylquinoxaline, have been explored for optimized antimicrobial activity, suggesting their use in developing new antimicrobial agents (Singh, Kumar Deivedi, Hashim, & Singhal, 2010).
  • The study of 6-chloro/methyl-2/3-arylquinoxaline derivatives indicates their potential in anti-tumor applications, particularly in inhibiting SGC-7901 and HepG2 cells (Zhula, 2015).

Miscellaneous Applications

  • 6-Acetamido-2-substituted quinoxaline derivatives, synthesized from 6-nitro-2-chloroquinoxaline, have been evaluated as fluorescent whiteners for polyester fibers, demonstrating the compound's potential in industrial applications (Rangnekar & Tagdiwala, 1986).

properties

IUPAC Name

6-chloro-2,3-diethylquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-3-9-10(4-2)15-12-7-8(13)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQLDDMMFLBRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Cl)N=C1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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